molecular formula C31H21N5O3S B10871395 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10871395
M. Wt: 543.6 g/mol
InChI Key: WLKCCACBSVILGZ-UHFFFAOYSA-N
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Description

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the benzoxazole and chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl methylation and methoxyphenyl substitution .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is also a critical factor in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its intricate structure, which combines multiple heterocyclic rings. This complexity provides unique reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C31H21N5O3S

Molecular Weight

543.6 g/mol

IUPAC Name

6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-(4-methoxyphenyl)-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C31H21N5O3S/c1-37-20-13-10-19(11-14-20)26-27-21-7-3-2-6-18(21)12-15-24(27)38-30-28(26)29-34-25(35-36(29)17-32-30)16-40-31-33-22-8-4-5-9-23(22)39-31/h2-15,17,26H,16H2,1H3

InChI Key

WLKCCACBSVILGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=NC(=NN6C=N5)CSC7=NC8=CC=CC=C8O7

Origin of Product

United States

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